molecular formula C6H9IN2O B12273286 1-Amino-3-(hydroxymethyl)pyridin-1-ium iodide

1-Amino-3-(hydroxymethyl)pyridin-1-ium iodide

Cat. No.: B12273286
M. Wt: 252.05 g/mol
InChI Key: SZDLXHJZWAIYHE-UHFFFAOYSA-M
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Description

1-Amino-3-hydroxymethyl-pyridinium iodide is a chemical compound with the molecular formula C6H9IN2O. It is a pyridinium salt, which is a class of compounds known for their diverse applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

The synthesis of 1-Amino-3-hydroxymethyl-pyridinium iodide typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of 3-hydroxymethylpyridine with iodine and an amine source. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Amino-3-hydroxymethyl-pyridinium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridinium N-oxides.

    Reduction: Reduction reactions can convert the pyridinium ring to a piperidine ring.

    Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxymethyl groups, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Amino-3-hydroxymethyl-pyridinium iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-3-hydroxymethyl-pyridinium iodide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in disease progression .

Comparison with Similar Compounds

1-Amino-3-hydroxymethyl-pyridinium iodide can be compared with other pyridinium salts, such as:

  • 1-Methyl-3-hydroxymethyl-pyridinium iodide
  • 1-Ethyl-3-hydroxymethyl-pyridinium iodide

These compounds share similar structures but differ in their substituents, which can affect their chemical reactivity and biological activity. The unique amino group in 1-Amino-3-hydroxymethyl-pyridinium iodide provides distinct properties, making it a valuable compound for specific applications .

Conclusion

1-Amino-3-hydroxymethyl-pyridinium iodide is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike.

Biological Activity

1-Amino-3-(hydroxymethyl)pyridin-1-ium iodide is a quaternary ammonium compound featuring a pyridine ring with an amino group and a hydroxymethyl substituent. Its unique structure suggests potential biological activities, making it a compound of interest in pharmaceutical research and development. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and comparisons with structurally similar compounds.

  • Molecular Formula : C_7H_9N_2I
  • Molecular Weight : 237.04 g/mol
  • Structure : The compound's structure includes a pyridine ring that enhances its reactivity and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar structures to this compound possess significant antimicrobial properties. For instance, related quaternary ammonium compounds have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Candida albicans .

The mechanisms by which this compound exerts its biological effects may include:

  • Interaction with Cellular Targets : The compound likely interacts with specific enzymes or receptors involved in cellular signaling pathways.
  • Modulation of Gene Expression : Similar compounds have been shown to influence gene expression related to cell proliferation and apoptosis.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound relative to structurally similar compounds:

Compound NameStructure FeaturesAntimicrobial ActivityAnticancer Activity
This compoundHydroxymethyl group at position 3ModeratePotential
3-Amino-1-methylpyridin-1-ium iodideMethyl group at position 1HighModerate
3-Hydroxy-1-methylpyridin-1-ium iodideHydroxyl group at position 3HighLow

This table illustrates that while all these compounds exhibit some degree of biological activity, their efficacy can vary significantly based on structural modifications.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of derivatives of pyridine-based compounds. For example, research focusing on copper(I) iodide complexes has demonstrated enhanced biological activity against pathogens and cancer cells when combined with pyridine derivatives .

In one study, the interaction of pyridine derivatives with bacterial proteins was examined, revealing that certain modifications could enhance binding affinity and antimicrobial potency . Such findings underscore the importance of structural features in determining the biological activity of these compounds.

Properties

Molecular Formula

C6H9IN2O

Molecular Weight

252.05 g/mol

IUPAC Name

(1-aminopyridin-1-ium-3-yl)methanol;iodide

InChI

InChI=1S/C6H9N2O.HI/c7-8-3-1-2-6(4-8)5-9;/h1-4,9H,5,7H2;1H/q+1;/p-1

InChI Key

SZDLXHJZWAIYHE-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C[N+](=C1)N)CO.[I-]

Origin of Product

United States

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